molecular formula C10H11NO2 B1211183 1,2-Dehydrosalsolinol CAS No. 4602-81-7

1,2-Dehydrosalsolinol

Cat. No.: B1211183
CAS No.: 4602-81-7
M. Wt: 177.2 g/mol
InChI Key: DWHSGRLKLUGKOU-UHFFFAOYSA-N
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Description

1,2-Dehydrosalsolinol is a tetrahydroisoquinoline derivative, specifically a catecholic adduct of dopamine and pyruvic acid. It is formed through the decarboxylation of salsolinol-1-carboxylic acid. This compound has garnered significant interest due to its potential role in neurodegenerative diseases, particularly Parkinson’s disease .

Preparation Methods

1,2-Dehydrosalsolinol can be synthesized through various methods. One common synthetic route involves the condensation of dopamine with pyruvic acid, followed by oxidative decarboxylation. This reaction typically requires specific conditions, such as the presence of an oxidizing agent and controlled temperature . Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented.

Chemical Reactions Analysis

1,2-Dehydrosalsolinol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions vary but often include other tetrahydroisoquinoline derivatives .

Scientific Research Applications

1,2-Dehydrosalsolinol has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2-Dehydrosalsolinol exerts its effects involves its interaction with dopamine pathways. It is suggested that this compound may contribute to the degeneration of dopaminergic neurons, a hallmark of Parkinson’s disease. The molecular targets and pathways involved include the oxidative stress pathways and the formation of reactive oxygen species .

Comparison with Similar Compounds

1,2-Dehydrosalsolinol is often compared with other tetrahydroisoquinoline derivatives, such as:

    Salsolinol: Another dopamine-derived compound, known for its role in neurodegenerative diseases.

    1-Carboxysalsolinol: A precursor in the biosynthesis of this compound.

    Tetrahydroisoquinoline: The parent structure for many related compounds.

What sets this compound apart is its specific formation pathway and its potential role as a biomarker for Parkinson’s disease .

Properties

IUPAC Name

1-methyl-3,4-dihydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-5,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHSGRLKLUGKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=CC(=C(C=C12)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963486
Record name 7-Hydroxy-1-methyl-3,4-dihydroisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,2-Dehydrosalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4602-81-7
Record name 3,4-Dihydro-1-methyl-6,7-isoquinolinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4602-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dehydrosalsolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-1-methyl-3,4-dihydroisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dehydrosalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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